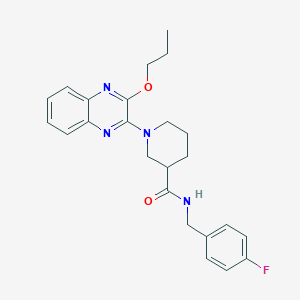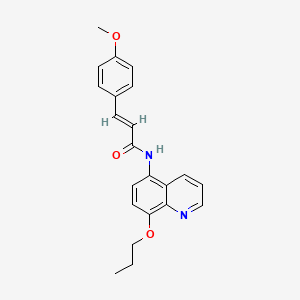![molecular formula C24H25ClN2O3 B11300723 7-Chloro-2-[3-(diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11300723.png)
7-Chloro-2-[3-(diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-[3-(diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromeno-pyrrole core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-[3-(diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromeno Core: The chromeno core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.
Pyrrole Ring Formation: The pyrrole ring is introduced via a cyclization reaction involving an amine and a diketone.
Substitution Reactions: The chloro and diethylamino groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2-[3-(diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as alkyl or aryl groups, into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkyl or aryl derivatives.
Applications De Recherche Scientifique
7-Chloro-2-[3-(diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: Used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Pharmacology: Explored for its potential as an anti-inflammatory and analgesic agent.
Industrial Applications: Utilized in the synthesis of other complex organic molecules due to its versatile chemical reactivity.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-[3-(diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like topoisomerases, which are crucial for DNA replication and cell division.
Receptor Binding: It binds to specific receptors on cell surfaces, modulating signal transduction pathways involved in inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Chloro-2-[3-(diethylamino)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
7-Chloro-2-[3-(diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the chloro and diethylamino groups significantly influences its pharmacokinetic properties and interaction with biological targets.
Propriétés
Formule moléculaire |
C24H25ClN2O3 |
|---|---|
Poids moléculaire |
424.9 g/mol |
Nom IUPAC |
7-chloro-2-[3-(diethylamino)propyl]-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H25ClN2O3/c1-3-26(4-2)13-8-14-27-21(16-9-6-5-7-10-16)20-22(28)18-15-17(25)11-12-19(18)30-23(20)24(27)29/h5-7,9-12,15,21H,3-4,8,13-14H2,1-2H3 |
Clé InChI |
QFHBZEHJRWSJTH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11300645.png)

![2-(2-methoxyphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11300675.png)
![2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11300682.png)

![2-ethoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11300687.png)
![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11300692.png)
![N-tert-butyl-2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B11300704.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11300705.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11300707.png)
![2-(2-methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11300711.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11300719.png)
![N-(4-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11300721.png)
![N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]cyclohexanecarboxamide](/img/structure/B11300726.png)
